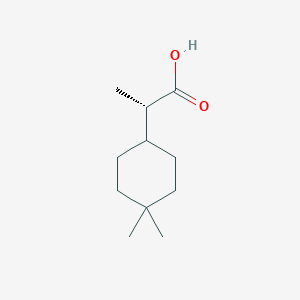

(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(4,4-dimethylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDQMQSICKMELS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCC(CC1)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.

Formation of Propanoic Acid Moiety: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to yield the desired (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis due to its unique structural features.

- Chiral Auxiliary in Asymmetric Synthesis : It is utilized as a chiral auxiliary, aiding in the production of enantiomerically pure compounds .

Biology

- Biological Activity Studies : Research has focused on its interactions with enzymes and potential biological activities, including effects on metabolic pathways .

- Enzyme Interaction : The compound may modulate enzyme activity, influencing various cellular processes.

Medicine

- Therapeutic Properties : Investigated for anti-inflammatory and analgesic effects, (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid shows promise in treating conditions requiring pain relief or inflammation reduction .

- Potential Drug Development : Its unique structure provides a foundation for developing new therapeutic agents targeting specific diseases.

Industry

- Production of Specialty Chemicals : The compound is employed in manufacturing specialty chemicals and materials, enhancing product performance in various applications .

Case Study 1: Anti-inflammatory Research

In a study examining potential anti-inflammatory agents, (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its utility as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with specific enzymes revealed that it could effectively inhibit certain pathways involved in bacterial resistance mechanisms. This opens avenues for further exploration in antimicrobial drug development .

Mechanism of Action

The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(4-Methylcyclohexyl)propanoic acid: Similar structure but with one less methyl group.

(2S)-2-(4,4-Dimethylcyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of a propanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propanoic acid moiety attached to a cyclohexane ring with two methyl groups at the 4-position. This unique structure contributes to its distinct chemical and biological properties.

The biological activity of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been suggested that the compound may modulate enzymatic activity and influence cellular signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Analgesic Properties : There is evidence suggesting that this compound can alleviate pain, possibly through its action on pain receptors and pathways involved in nociception.

- Metabolic Effects : Similar compounds have been reported to influence metabolic processes, including lipid metabolism and insulin sensitivity. This suggests a potential role in managing metabolic disorders .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective modulation of inflammatory mediators.

Study 2: Analgesic Effects

In another study focusing on pain relief, the compound was administered to animal models experiencing induced pain. The findings demonstrated a notable decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| (2S)-2-(4-Methylcyclohexyl)propanoic acid | Similar structure with one less methyl group | Moderate anti-inflammatory effects |

| (2S)-2-(4,4-Dimethylcyclohexyl)butanoic acid | Similar structure but with a butanoic acid moiety | Enhanced metabolic effects |

This table highlights the differences in biological activity among structurally related compounds, emphasizing the unique properties of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the safety profile of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid. Preliminary assessments have indicated potential concerns regarding skin irritation and sensitization; however, extensive toxicological studies are necessary to fully characterize its safety profile .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid?

- Structural Features : The compound contains a chiral center at the 2S position, a 4,4-dimethylcyclohexyl group, and a propanoic acid backbone. The cyclohexyl group introduces steric hindrance and influences solubility.

- Spectroscopic Methods :

- NMR : H and C NMR identify substituents on the cyclohexane ring and confirm stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]+ at m/z 213.16).

- X-ray Crystallography : Resolves absolute configuration and crystal packing .

Q. What are the recommended synthetic routes for (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid in laboratory settings?

- Chiral Pool Synthesis : Start with enantiomerically pure starting materials (e.g., (S)-2-aminopropanoic acid derivatives).

- Enzymatic Resolution : Use lipases or esterases to resolve racemic mixtures of intermediates.

- Protecting Group Strategies : Protect the carboxylic acid during cyclohexyl group introduction to avoid side reactions.

- Key Steps :

Alkylation of a propanoate ester with 4,4-dimethylcyclohexyl bromide.

Hydrolysis of the ester to the free acid under acidic conditions .

Q. How is the purity of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid assessed in pharmaceutical research?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a chiral column (e.g., Chiralpak AD-H).

- Impurity Profiling : Compare retention times against known impurities (e.g., diastereomers or cyclohexyl-degradation products).

- Quantification : Calibration curves using reference standards (≥98% purity) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid?

- Chiral Chromatography : Use simulated moving bed (SMB) chromatography for large-scale resolution.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation.

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in solvent mixtures.

- Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What analytical techniques are recommended for detecting and quantifying trace impurities in (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid samples?

- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM).

- GC-MS : Identifies volatile degradation products (e.g., cyclohexene derivatives).

- NMR Spectroscopy : H-C HSQC and COSY correlate impurity structures.

- Accelerated Stability Studies : Expose samples to heat/humidity and track impurity formation .

Q. How should contradictory data in biological activity studies of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid be addressed?

- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., IC values).

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 4-ethylphenyl or hydroxycyclohexyl derivatives) to identify critical substituents.

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected enzymes/receptors.

- Reproducibility : Standardize assay conditions (e.g., buffer pH, cell lines) across labs .

Q. What experimental strategies are effective for studying the metabolic stability of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid in vitro?

- Hepatocyte Assays : Incubate with primary hepatocytes and monitor parent compound depletion via LC-MS.

- Microsomal Stability : Use liver microsomes + NADPH to identify Phase I metabolites (e.g., hydroxylation).

- CYP Enzyme Inhibition : Screen against CYP450 isoforms (3A4, 2D6) to assess drug-drug interaction risks.

- Computational Prediction : Apply QSAR models to estimate metabolic soft spots .

Data Interpretation and Methodological Challenges

Q. How can researchers resolve discrepancies in the solubility data of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid across studies?

- Standardize Solubility Protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C.

- Particle Size Analysis : Control for particle size distribution (e.g., via laser diffraction).

- Co-solvent Screening : Test solubility in DMSO-water or PEG-400 mixtures for formulation insights.

- Thermodynamic vs. Kinetic Solubility : Differentiate equilibrium solubility from kinetic measurements .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid?

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., LogP via COSMO-RS).

- ADMET Predictors : Use software like Schrödinger’s QikProp or ADMETlab 2.0 to estimate bioavailability and toxicity.

- Docking Studies : Model interactions with serum albumin or target proteins (e.g., PPAR-γ).

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict human pharmacokinetics from preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.